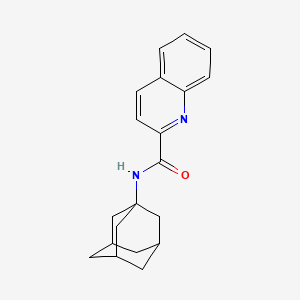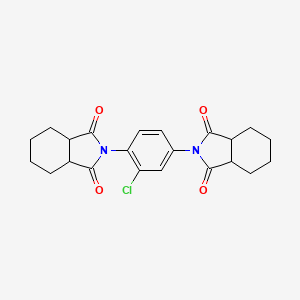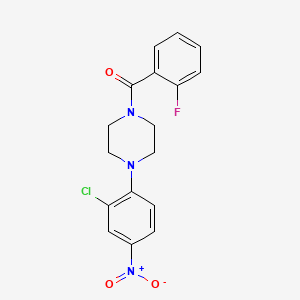
N-1-adamantyl-2-quinolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-1-adamantyl-2-quinolinecarboxamide, also known as AQ-11, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a member of the adamantylquinoline family and is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP).
作用機序
PARP inhibitors, such as N-1-adamantyl-2-quinolinecarboxamide, work by blocking the activity of PARP enzymes, which are involved in the repair of single-strand DNA breaks. Inhibition of PARP leads to the accumulation of DNA damage, which ultimately results in cell death. N-1-adamantyl-2-quinolinecarboxamide has been shown to have a high affinity for PARP and is a potent inhibitor of PARP activity.
Biochemical and Physiological Effects
N-1-adamantyl-2-quinolinecarboxamide has been found to have a range of biochemical and physiological effects. In preclinical studies, N-1-adamantyl-2-quinolinecarboxamide has been shown to inhibit the growth of cancer cells and sensitize them to DNA-damaging agents. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, N-1-adamantyl-2-quinolinecarboxamide has been shown to have anti-inflammatory and neuroprotective effects.
実験室実験の利点と制限
N-1-adamantyl-2-quinolinecarboxamide has several advantages for use in lab experiments. It is a potent and selective PARP inhibitor, which makes it a valuable tool for studying the role of PARP in various cellular processes. N-1-adamantyl-2-quinolinecarboxamide has also been found to have low toxicity and is well-tolerated in animal models. However, N-1-adamantyl-2-quinolinecarboxamide has some limitations for use in lab experiments. It is a relatively new compound, and more research is needed to fully understand its mechanisms of action and potential applications.
将来の方向性
There are several future directions for research on N-1-adamantyl-2-quinolinecarboxamide. One area of interest is the development of N-1-adamantyl-2-quinolinecarboxamide as a therapeutic agent for cancer treatment. Clinical trials are currently underway to evaluate the safety and efficacy of N-1-adamantyl-2-quinolinecarboxamide in combination with chemotherapy and radiation therapy. Another area of interest is the potential use of N-1-adamantyl-2-quinolinecarboxamide in the treatment of other diseases, such as neurodegenerative disorders and inflammatory diseases. Further research is needed to fully explore the potential applications of N-1-adamantyl-2-quinolinecarboxamide in these areas. Additionally, the development of more potent and selective PARP inhibitors, such as N-1-adamantyl-2-quinolinecarboxamide, may lead to the discovery of new therapeutic targets and the development of more effective treatments for cancer and other diseases.
Conclusion
In conclusion, N-1-adamantyl-2-quinolinecarboxamide is a promising compound with potential applications in cancer treatment and other areas of research. Its potent and selective inhibition of PARP makes it a valuable tool for studying the role of PARP in various cellular processes. While more research is needed to fully understand its mechanisms of action and potential applications, N-1-adamantyl-2-quinolinecarboxamide holds great promise for the development of new and more effective treatments for cancer and other diseases.
合成法
The synthesis of N-1-adamantyl-2-quinolinecarboxamide involves the reaction of N-1-adamantyl-2-aminobenzamide with 2-chloroquinoline-3-carboxylic acid in the presence of a base. The resulting product is then purified through recrystallization to obtain N-1-adamantyl-2-quinolinecarboxamide in high purity.
科学的研究の応用
N-1-adamantyl-2-quinolinecarboxamide has been extensively studied for its potential applications in cancer treatment. PARP is an enzyme that plays a crucial role in DNA repair and cell survival. Inhibition of PARP has been shown to sensitize cancer cells to DNA-damaging agents, such as chemotherapy and radiation therapy. N-1-adamantyl-2-quinolinecarboxamide has been found to be a potent PARP inhibitor and has shown promising results in preclinical studies for the treatment of various cancers, including breast, ovarian, and prostate cancer.
特性
IUPAC Name |
N-(1-adamantyl)quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O/c23-19(18-6-5-16-3-1-2-4-17(16)21-18)22-20-10-13-7-14(11-20)9-15(8-13)12-20/h1-6,13-15H,7-12H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRSHTOGGDUKFMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)C4=NC5=CC=CC=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Quinoline-2-carboxylic acid adamantan-1-ylamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(4-chlorophenyl)-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B4926554.png)
![2-{[2-nitro-5-(1-piperidinyl)phenyl]thio}ethanol](/img/structure/B4926561.png)

![1'-benzyl-7',8'-dimethoxy-3'-phenyl-3',4'-dihydrospiro[indole-3,5'-pyrazolo[3,4-c]isoquinolin]-2(1H)-one](/img/structure/B4926580.png)
![N-[2-(4-chlorophenyl)ethyl]-3-{5-[methoxy(phenyl)methyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B4926592.png)
![2-{5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B4926600.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenyl-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B4926607.png)

![6-amino-7-chloro-2-methyl-9H-naphtho[3,2,1-kl]acridin-9-one](/img/structure/B4926619.png)
![1-{2-[2-(mesityloxy)ethoxy]ethyl}piperidine](/img/structure/B4926635.png)
![N-[(3,4-dimethoxyphenyl)(4-ethoxyphenyl)methyl]butanamide](/img/structure/B4926643.png)

![2-[2-(acetylamino)phenyl]-N-(4-ethoxyphenyl)-2-oxoacetamide](/img/structure/B4926647.png)